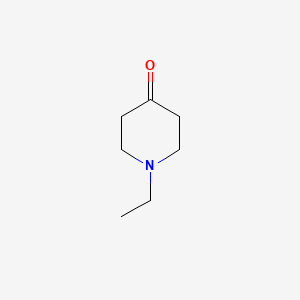

1-Ethyl-4-piperidone

Description

Significance of Piperidone Scaffolds in Synthetic and Medicinal Chemistry

Piperidone heterocycles are of considerable interest in the field of drug discovery. japtronline.com The piperidine (B6355638) ring is a common structural motif found in numerous natural products and pharmaceuticals. nih.gov The introduction of a piperidone scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

The 4-piperidone (B1582916) nucleus, in particular, has been a focus of research due to its wide range of therapeutic applications. japtronline.com Derivatives of 4-piperidone have been shown to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and neurological effects. ontosight.ai The versatility of the 4-piperidone scaffold allows for the synthesis of diverse libraries of compounds for drug discovery programs. japtronline.com For instance, it is a key intermediate in the synthesis of fentanyl, a potent analgesic. iucr.orgresearchgate.net

Research Trajectory and Evolution of 1-Ethyl-4-piperidone Studies

Historically, research on piperidone derivatives focused on their synthesis and fundamental reactivity. Early methods for synthesizing 4-piperidones, such as the Dieckmann condensation, were multi-step procedures that required careful control of reaction conditions. researchgate.net Over time, more efficient synthetic routes have been developed. acs.org

Contemporary research on this compound has expanded to explore its application as a synthon for creating more complex and biologically active molecules. Studies have demonstrated its use in the preparation of various derivatives with potential therapeutic applications. ontosight.ai For example, it has been used to synthesize analogues of donepezil (B133215), a drug used for the treatment of Alzheimer's disease. nih.govacs.org Current research continues to investigate new synthetic methodologies and the biological properties of compounds derived from this compound. researchgate.netnih.gov X-ray crystallography is also employed to study the conformational changes in the piperidine ring as its substitution pattern is altered during synthesis. iucr.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3612-18-8 | guidechem.comnih.gov |

| Molecular Formula | C7H13NO | ontosight.ainih.govchemicalbook.com |

| Molecular Weight | 127.18 g/mol | nih.govchemicalbook.com |

| Appearance | Clear to yellowish liquid | guidechem.com |

| Boiling Point | 173-175°C | nbinno.com |

| Density | 0.944 g/mL | accelachem.com |

| Refractive Index | n20/D 1.464 | |

| Water Solubility | Miscible | guidechem.com |

| pKa | 8.10 ± 0.20 (Predicted) | guidechem.com |

Table 2: Selected Research Applications of this compound

| Application Area | Description | Key Findings | References |

| Pharmaceutical Synthesis | Intermediate in the synthesis of analgesics, anesthetics, and other drugs targeting the central nervous system. | Serves as a key building block for complex pharmaceutical agents. | ontosight.aiguidechem.com |

| Donepezil Analogues | Used in the synthesis of analogues of donepezil for Alzheimer's disease research. | Enables the creation of novel derivatives to study structure-activity relationships. | nih.govacs.org |

| Agrochemical Synthesis | Starting material for the manufacture of insecticides, herbicides, and fungicides. | Demonstrates its utility beyond pharmaceuticals into agricultural chemistry. | nbinno.com |

| Heterocyclic Synthesis | A versatile synthon for the creation of various heterocyclic compounds. | Used in the synthesis of pyridine (B92270) and thiazolopyrimidine derivatives with anti-cancer activity. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-8-5-3-7(9)4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKAMAALQXGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189694 | |

| Record name | 1-Ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3612-18-8 | |

| Record name | 1-Ethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpiperidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPIPERIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD4A44NG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Piperidone

Established Synthetic Pathways

Established methods for synthesizing 1-ethyl-4-piperidone have been refined over the years to improve yield and efficiency. These pathways, including the Dieckmann condensation, Michael addition, and direct N-alkylation, form the bedrock of its production.

Dieckmann Condensation-Based Routes

The Dieckmann condensation is a well-established method for forming cyclic ketones, and it has been widely applied to the synthesis of 4-piperidones. tandfonline.comresearchgate.net This intramolecular cyclization of a diester is base-catalyzed and proceeds through the formation of an enolate anion. tandfonline.comstackexchange.com The general approach involves the condensation of an appropriate primary amine with two equivalents of an acrylate (B77674) ester, followed by the cyclization of the resulting diester. tandfonline.comresearchgate.net The subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield the desired 4-piperidone (B1582916). tandfonline.comstackexchange.com

Careful control of reaction conditions is crucial for the success of the Dieckmann condensation. The process is reversible, and the cyclic β-keto ester product can undergo a retro-Dieckmann reaction, particularly under harsh work-up conditions. tandfonline.comresearchgate.net To mitigate this, the reaction is often performed using high dilution techniques to favor intramolecular cyclization over intermolecular dimerization. tandfonline.com The choice of base is also critical, with sodium metal or sodium hydride commonly employed. tandfonline.comgoogle.com

| Reagent/Condition | Role/Effect |

| Primary Amine | Determines the N-substituent of the final piperidone. |

| Acrylate Ester | Provides the carbon backbone for the piperidone ring. |

| Base (e.g., Na, NaH) | Catalyzes the intramolecular cyclization. tandfonline.comgoogle.com |

| High Dilution | Favors intramolecular reaction, preventing dimerization. tandfonline.com |

| Controlled Work-up | Prevents the retro-Dieckmann reaction. tandfonline.com |

Michael Addition Reactions in Piperidone Formation

The aza-Michael addition is a key strategy for constructing the piperidine (B6355638) ring. nih.govkcl.ac.uk This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. osti.gov A double aza-Michael addition of a primary amine to a divinyl ketone is an atom-efficient method for accessing 4-piperidone scaffolds. nih.govkcl.ac.uk

One approach involves the reaction of suitable vinyl aldehydes with vinylmagnesium bromide, followed by oxidation to yield divinyl ketones. nih.gov The subsequent double aza-Michael addition of a primary amine, such as benzylamine (B48309) or (S)-α-phenylethylamine, to these divinyl ketones leads to the formation of the 4-piperidone ring. nih.gov This method allows for the introduction of substituents at the 2-position of the piperidone ring. nih.gov

Another variation involves the Michael addition of acrylonitrile (B1666552) to the enamine of a pre-existing 4-piperidone. For example, the reaction of acrylonitrile with the pyrrolidine (B122466) enamine of 1-(S-α-phenylethyl)-4-piperidone results in the formation of 1-(S-α-phenylethyl)-3-(2-cyanoethyl)-4-piperidone. osti.gov

| Starting Materials | Key Transformation | Product Type |

| Divinyl Ketones + Primary Amine | Double aza-Michael Addition | 2-Substituted 4-Piperidones nih.gov |

| 4-Piperidone Enamine + Acrylonitrile | Michael Addition | 3-Substituted 4-Piperidones osti.gov |

Alkylation Strategies for N-Substitution

Direct alkylation of the nitrogen atom of 4-piperidone is a straightforward approach to introduce the ethyl group. This typically involves reacting 4-piperidone or its hydrochloride salt with an ethylating agent, such as bromoethane (B45996) or ethyl chloride, in the presence of a base. ontosight.aichemicalbook.com

A common procedure involves heating a suspension of piperidin-4-one hydrochloride monohydrate, an ethylating agent like bromoethane, and a base such as sodium carbonate in a suitable solvent like acetonitrile. chemicalbook.com After the reaction is complete, the product is purified, often by flash chromatography, to yield this compound. chemicalbook.com

Phase-transfer catalysis (PTC) can also be employed for the N-alkylation of 4-piperidone. chemicalforums.com This method avoids the need to isolate the free base of piperidone. The reaction can be carried out using 4-piperidone hydrochloride, a base like potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol in a solvent like acetonitrile. chemicalforums.com

Reductive amination provides another route for N-substitution. This involves the reaction of 4-piperidone with an aldehyde to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to the tertiary amine. sciencemadness.org

| Method | Reagents | Key Features |

| Direct Alkylation | 4-Piperidone, Ethylating Agent, Base | Straightforward, common industrial method. chemicalbook.com |

| Phase-Transfer Catalysis | 4-Piperidone HCl, Ethylating Agent, Base, PTC catalyst | Avoids isolation of free piperidone base. chemicalforums.com |

| Reductive Amination | 4-Piperidone, Aldehyde, Reducing Agent | Forms the N-C bond via an iminium intermediate. sciencemadness.org |

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. These include one-pot multicomponent reactions and the use of novel catalysts.

Catalytic Approaches in Piperidone Synthesis

The use of novel catalysts is a key area of development in piperidone synthesis, aiming to improve reaction rates, yields, and selectivity. Both metal-based and organocatalysts are being explored.

In the context of MCRs for piperidine synthesis, phenylboronic acid has been shown to be an effective catalyst. researchgate.net For the synthesis of 1,4-dihydropyridines, a related structure, various catalysts have been employed, including superparamagnetic manganese ferrite (B1171679) nanoparticles and polyaniline-supported zinc oxide nanoparticles. bohrium.com

Transition metal catalysts, such as those based on nickel, are being investigated for various cycloaddition reactions, which could potentially be applied to piperidone synthesis. The development of catalysts that can facilitate the direct and efficient synthesis of this compound under mild conditions is a significant goal in synthetic organic chemistry.

Asymmetric Synthesis of Piperidone Analogues

The development of stereoselective synthetic routes to chiral piperidone analogues is a significant area of research, driven by the prevalence of the piperidine scaffold in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net Asymmetric synthesis provides a powerful tool to access enantiomerically pure or enriched piperidones, which are crucial for studying stereochemistry-activity relationships and for the development of new therapeutic agents. acs.org Various strategies have been devised, often employing chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome of the reaction.

One notable approach involves the use of chiral auxiliaries to direct the stereoselective formation of the piperidone ring. For instance, carbohydrate-derived auxiliaries have been successfully employed in the synthesis of chiral piperidine derivatives. In one study, D-arabinopyranosylamine served as a stereodifferentiating auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent transformations of these intermediates, such as conjugate cuprate (B13416276) addition, allowed for the synthesis of various stereoisomers of substituted piperidinones. cdnsciencepub.com Similarly, N-galactosylation of 2-pyridone has been utilized to induce stereoselectivity in the synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives. znaturforsch.comresearchgate.net

Catalytic asymmetric methods offer an efficient and atom-economical alternative for the synthesis of chiral piperidones. The enantioselective conjugate addition to N-protected 2,3-dihydro-4-pyridones is an attractive route. acs.org For example, the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones has been shown to produce 2-aryl-4-piperidones in high yields and with excellent enantioselectivity (up to 99% ee). acs.orgnih.govfigshare.com This method is applicable to a variety of substrates with different electronic and steric properties. acs.org Another catalytic approach involves the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, which provides access to enantioenriched 2-alkyl piperidine derivatives with high enantiomeric ratios. acs.orgnih.gov

The imino Diels-Alder reaction represents another powerful tool for the stereoselective synthesis of piperidone derivatives. acs.orgacs.org The reaction between electron-rich dienes and imines, often activated by a Lewis acid, can proceed with high stereoselectivity to yield substituted 4-aminotetrahydropyridines, which can then be hydrolyzed to the corresponding 4-piperidones. acs.org The stereochemical course of this cycloaddition can be influenced by the nature of the N-substituent on the imine. acs.org

Furthermore, the asymmetric functionalization of pre-existing piperidone scaffolds is a viable strategy. For instance, the alkylation of chiral piperidonimines has been used for the highly enantioselective synthesis of 3,3-disubstituted 4-piperidones. researchgate.net Additionally, enzymatic methods, such as the transaminase-catalyzed amination of 3-piperidone derivatives, have been developed for the asymmetric synthesis of (R)-3-amino piperidine derivatives with high conversion and enantiomeric excess. google.com

A modular, one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity. nih.gov The synthetic versatility of chiral 2-substituted-6-methyl 2,3-dihydropyridinones, obtained from an asymmetric vinylogous Mannich reaction, has also been showcased in the construction of polyfunctional piperidine-based compounds. rsc.org These intermediates can be further elaborated to access a variety of chiral multi-substituted piperidines. rsc.org

The following table summarizes selected asymmetric synthetic methodologies for piperidone analogues:

| Methodology | Reactants/Catalyst | Product Type | Key Features | Reference(s) |

| Chiral Auxiliary-Directed Synthesis | Danishefsky's diene, O-pivaloylated arbinosylaldimines | N-arabinosyl dehydropiperidinones | High diastereoselectivity | cdnsciencepub.com |

| Chiral Auxiliary-Directed Synthesis | N-galactosyl-2-pyridone, Organometallic reagents | 3-Substituted and 3,4-disubstituted piperidin-2-ones | High regio- and stereoselectivity | znaturforsch.comresearchgate.net |

| Catalytic Conjugate Addition | 2,3-Dihydro-4-pyridones, Arylboroxines, Rhodium/phosphoramidite catalyst | 2-Aryl-4-piperidones | High yields and excellent enantioselectivity (up to 99% ee) | acs.orgnih.govfigshare.com |

| Catalytic Hydrogenation | 2-Alkyl-pyridinium salts, Iridium/MeO-BoQPhos catalyst | Enantioenriched 2-alkyl piperidines | High levels of enantioselectivity | acs.orgnih.gov |

| Imino Diels-Alder Reaction | 2-Amino-1,3-butadienes, Aldimines, ZnCl2 | Substituted 4-aminotetrahydropyridines (precursors to 4-piperidones) | High stereoselectivity | acs.orgacs.org |

| Gold-Catalyzed Cyclization/Rearrangement | N-homopropargyl amides | Substituted piperidin-4-ols | Highly modular and diastereoselective | nih.gov |

| Enzymatic Reductive Amination | 3-Piperidone derivatives, Transaminase | (R)-3-Amino piperidine derivatives | High conversion and enantiomeric excess | google.com |

Chemical Reactivity and Mechanistic Investigations Involving 1 Ethyl 4 Piperidone

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of 1-ethyl-4-piperidone is a key site for nucleophilic addition reactions, a fundamental class of transformations in organic chemistry. The electrophilic carbon atom of the carbonyl group readily reacts with various nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

One of the most common examples of nucleophilic addition to this compound involves the use of organometallic reagents , such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are pivotal for the introduction of new carbon-carbon bonds at the C-4 position of the piperidine (B6355638) ring. For instance, the reaction of this compound with phenylmagnesium bromide or phenyllithium (B1222949) can produce 1-ethyl-4-phenyl-4-hydroxypiperidine. researchgate.net However, the outcome of these reactions can be influenced by the nature of the organometallic reagent and the substituents on the piperidone ring. In some cases, enolization of the ketone can occur as a competing reaction, particularly with sterically hindered Grignard reagents. researchgate.netacs.org

The addition of Grignard reagents to related 4-piperidone (B1582916) systems has been studied, with varying results depending on the reducing agent used in the subsequent workup. For example, the addition of allylmagnesium bromide to a bicyclic lactam derived from a piperidone system, followed by reduction, yielded different diastereomeric ratios of the final product depending on whether sodium borohydride, sodium cyanoborohydride, or DIBAL-H was used. ub.edu

Another important class of nucleophilic addition reactions involves the reaction with cyanide sources, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to form cyanohydrins. These intermediates are valuable precursors for the synthesis of α-hydroxy acids and α-amino alcohols.

The reactivity of the carbonyl group in 4-piperidone derivatives is also highlighted in the synthesis of various biologically active compounds. For instance, the ketone group serves as a site for nucleophilic addition reactions in the synthesis of ethyl 4-piperidone-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. bloomtechz.com

Substitution Reactions at Alpha-Carbons

The carbon atoms adjacent to the carbonyl group in this compound, known as α-carbons, are susceptible to substitution reactions. libretexts.org This reactivity stems from the increased acidity of the α-hydrogens, which can be removed by a base to form an enolate ion. The resulting enolate is a powerful nucleophile that can react with various electrophiles. libretexts.org

Alkylation is a common α-substitution reaction where an alkyl group is introduced at the α-position. acs.org This is typically achieved by treating this compound with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). libretexts.org The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation and minimize competing reactions like self-condensation. libretexts.org When unsymmetrical ketones are used, the regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions. libretexts.org

Halogenation at the α-position can be achieved under either acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and the rate-determining step is the formation of the enol. libretexts.org Under basic conditions, the reaction involves the formation of an enolate, and the reaction is typically faster.

These α-substitution reactions are crucial for the synthesis of more complex piperidine derivatives with substituents at the C-3 and C-5 positions, which can significantly influence their biological activity.

Cycloaddition and Annulation Reactions

This compound and its derivatives can participate in cycloaddition and annulation reactions to construct more complex heterocyclic and polycyclic frameworks. These reactions are valuable tools in synthetic organic chemistry for the efficient assembly of molecular complexity.

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. While direct [4+2] cycloadditions (Diels-Alder reactions) with this compound as the dienophile are not commonly reported, derivatives of 4-piperidone can undergo such transformations. For example, N-Cbz-4-piperidone can participate in hetero-Diels-Alder reactions. smolecule.com Additionally, azomethine ylides can undergo [3+2] cycloaddition reactions with 3,5-bis(ylidene)-4-piperidones to form spiro-heterocycles. nih.gov Intramolecular dipolar cycloaddition of mesoionic betaines derived from piperidinones has also been utilized to construct polycyclic alkaloid skeletons. nih.gov

Annulation reactions are processes in which a new ring is formed onto an existing one. The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base. juniperpublishers.com While the direct application to this compound might be challenging due to potential side reactions, the principle of annulation is a key strategy in building complex molecules from piperidone scaffolds.

More recently, cascade reactions involving α-imino carbenes have been developed to synthesize piperidin-4-one derivatives through a 1,2-aryl/alkyl migration and annulation sequence. acs.org This method provides an efficient route to valuable piperidine derivatives.

Mechanistic Pathways of Key Transformations

Elucidation of Rate-Determining Steps

Understanding the rate-determining step (RDS) of a reaction is crucial for optimizing reaction conditions and predicting outcomes. For reactions involving piperidone derivatives, kinetic studies have provided valuable insights into their mechanisms.

In the context of nucleophilic substitution reactions, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine has been studied in various aprotic solvents. The results suggest that in most of these solvents, the detachment of the fluoride (B91410) ion (nucleofuge) is the rate-limiting step. However, in hydrogen-bond donor solvents, which can assist the departure of the fluoride, the formation of the intermediate becomes the rate-determining step. rsc.org

For reactions involving the formation of substituted piperidines, kinetic investigations have been employed to determine the RDS. In a multi-component reaction to synthesize substituted piperidines, experimental data and steady-state approximations supported a proposed mechanism where the initial formation of an intermediate was identified as the rate-determining step. ajgreenchem.com

In the Dieckmann condensation, a key reaction for synthesizing 4-piperidones, the rate-determining step is the ring-closure of the diester to form the cyclic β-keto ester. researchgate.netsci-hub.st The subsequent loss of the alkoxide is a rapid process. researchgate.net

Influence of Substituent Effects on Reaction Mechanisms

Substituents on the piperidine ring or on the reacting partners can significantly influence the rate and mechanism of a reaction. These effects can be electronic (inductive or resonance) or steric in nature.

In the reaction of 5- and 7-substituted isatin (B1672199) derivatives with piperidine, the electronic nature of the substituent on the isatin ring was found to affect the reaction rate. A linear correlation was observed between the logarithm of the rate constants and the Taft's σ° constants, indicating that the inductive effect of the substituent is a predominant factor. maxapress.commaxapress.com The positive ρ values obtained from this correlation suggest that electron-withdrawing groups on the isatin ring accelerate the reaction by stabilizing the negative charge in the transition state of the rate-determining step. maxapress.commaxapress.com

Similarly, in the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides, the presence of electron-withdrawing groups on the pyridine (B92270) ring was found to favor the conversion to N-methyl-4-pyridones. researchgate.net This is because electron-withdrawing groups increase the electrophilicity of the carbon atom undergoing nucleophilic attack.

Steric effects also play a crucial role. For instance, the bulkiness of substituents can hinder the approach of a nucleophile to the reaction center, thereby slowing down the reaction rate. mdpi.com

The study of these substituent effects provides a deeper understanding of the reaction mechanism and allows for the rational design of substrates and reaction conditions to achieve desired outcomes.

Derivatization Strategies and Synthesis of Novel Analogues of 1 Ethyl 4 Piperidone

Functionalization at the Piperidine (B6355638) Nitrogen

While the ethyl group at the nitrogen of 1-Ethyl-4-piperidone provides a stable starting point, derivatization strategies often involve precursor molecules like N-Boc-piperidin-4-one, where the protecting group can be removed and replaced. uasz.snresearchgate.net These methods are directly applicable for creating analogues by modifying the N-substituent. Key strategies include alkylation and Michael additions to introduce functionalized linkers. uasz.snresearchgate.net

For instance, two-carbon linkers can be introduced onto the piperidine nitrogen via alkylation reactions with reagents such as bromoacetonitrile (B46782) or 2-iodoethanol. uasz.snresearchgate.net Similarly, aza-Michael reactions with electrophilic alkenes like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) are effective for adding three-carbon chains. uasz.snresearchgate.net These reactions expand the molecular diversity by incorporating functional groups like nitriles, alcohols, and carboxylic acids, which can serve as handles for further chemical modifications. uasz.sn

Table 1: Examples of Functionalization Reactions at the Piperidine Nitrogen This table is based on strategies demonstrated with N-substituted piperidine precursors.

| Reaction Type | Reagents | Functional Group Introduced |

| Alkylation | Bromoacetonitrile | Acetonitrile |

| Alkylation | 2-Iodoethanol | Ethanol |

| Alkylation | 2-chloro-N,N-dimethylethylamine | N,N-dimethylethylamine |

| Aza-Michael Addition | Acrylonitrile | Propionitrile |

| Aza-Michael Addition | Tert-butyl acrylate | Tert-butyl propionate |

Data sourced from multiple studies on N-substituted piperidones. uasz.snresearchgate.net

Modifications at the Piperidone Ring Carbons

The carbon atoms of the this compound ring offer multiple sites for functionalization, primarily at the C2, C3, and C4 positions. The carbonyl group at C4 is a key reactive center, enabling a variety of transformations. bloomtechz.com

C4 Position : The ketone at the C4 position is a versatile handle for derivatization. It readily participates in condensation reactions with amines to form Schiff bases, which can be further reduced. jocpr.com It is also used in Wittig reactions with phosphorus ylides to create exocyclic double bonds, a common step in the synthesis of more complex molecules. jocpr.com

C2/C6 and C3/C5 Positions : The carbons adjacent to the nitrogen (C2, C6) and the ketone (C3, C5) can be functionalized through various C-C bond-forming reactions. The Mannich reaction, which involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone, is a classic method for synthesizing 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org Furthermore, a double aza-Michael reaction using divinyl ketones provides an efficient route to access 2-substituted 4-piperidone (B1582916) scaffolds. nih.govacs.orgacs.org This approach has been instrumental in creating chiral analogues for structure-activity relationship studies. acs.org

Table 2: Selected Strategies for Modifying Piperidone Ring Carbons

| Position(s) | Reaction Type | Key Reagents | Resulting Structure |

| C4 | Schiff Base Formation | Primary Amines (e.g., propylamine) | C4-imino piperidine |

| C2, C6, C3 | Mannich Reaction | Aldehydes, Ammonium Acetate, Ketone | 2,6-diaryl-3-alkyl-4-piperidone |

| C2 | Aza-Michael Reaction | Divinyl Ketones, Primary Amine | 2-substituted-4-piperidone |

| C3, C4 | Shapiro Reaction | Tosylhydrazone, Organolithium | 3,4-unsaturated piperidine |

Data compiled from various synthetic methodologies. jocpr.combiomedpharmajournal.orgacs.orggoogle.com

Synthesis of Spirocyclic and Fused Piperidone Systems

The 4-piperidone framework is an excellent building block for constructing more complex polycyclic systems, including spirocyclic and fused-ring structures. jocpr.comtandfonline.com These scaffolds are of significant interest in medicinal chemistry due to their rigid conformations.

Spirocyclic Systems: Spiroheterocycles can be synthesized from piperidone derivatives through multi-step sequences. One approach involves converting a 4-aminopiperidine (B84694) derivative (obtained from the parent piperidone) into a spiro-compound by reacting it with reagents like ethyl chloroformate or ethyl chloroacetate. tandfonline.com This leads to the formation of five or six-membered rings spiro-fused at the C4 position of the piperidine ring. tandfonline.com Another strategy involves an acid-mediated cyclization of a thiophene (B33073) derivative onto the C4-position of N-methyl piperidone to yield a thiophene-fused spirocycle. whiterose.ac.uk

Fused Systems: Fused piperidone systems can be generated using intramolecular reactions. For example, multicomponent reactions that generate an azadiene in situ can be followed by an intramolecular Diels-Alder reaction to create piperidine rings fused to five- or six-membered rings. researchgate.net This powerful strategy allows for the rapid construction of complex, diversely functionalized fused heterocyclic systems in a single pot. researchgate.net

Table 3: Synthetic Approaches to Spirocyclic and Fused Piperidones

| System Type | Synthetic Strategy | Key Reagents/Conditions |

| Spirocyclic | Ring formation from C4-amino derivative | Ethyl chloroformate, Ethyl chloroacetate |

| Spirocyclic | Acid-mediated cyclization | N-methyl piperidone, Lithiated thiophene, Acid |

| Fused | Intramolecular Diels-Alder | Multicomponent reaction generating an in-situ azadiene |

Information based on published synthetic routes. tandfonline.comwhiterose.ac.ukresearchgate.net

Carbohydrate-Conjugated Piperidone Derivatives

The conjugation of carbohydrate moieties to the piperidone scaffold is a strategy used to enhance properties such as water solubility and biological target selectivity. ajol.info These derivatives merge the structural features of piperidones with the diverse functionality of sugars.

One synthetic approach involves the condensation of glycosylvinylnitrosourea with γ-piperidone derivatives. ajol.info This method introduces a carbohydrate unit with unprotected hydroxyl groups onto the piperidone structure, potentially improving its pharmacological profile. ajol.info An example is the synthesis of N-(β-D-xylopyranosylcarbamoyl)-2,6-diphenyl-3-amylpiperidin-4-one. ajol.info

Carbohydrates can also be employed as chiral auxiliaries to guide the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comcdnsciencepub.com For example, D-arabinopyranosylamine can be used in a domino Mannich-Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comcdnsciencepub.comcapes.gov.br Subsequent modifications of these intermediates allow for the creation of a wide range of stereochemically defined piperidine derivatives. cdnsciencepub.comcdnsciencepub.com

Advanced Spectroscopic and Computational Characterization in 1 Ethyl 4 Piperidone Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the three-dimensional arrangement of atoms in 1-Ethyl-4-piperidone and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of piperidone derivatives. Specifically, 13C NMR is employed to study the rotational barriers of the amide bond in N-formyl-2-aryl-4-piperidones. clockss.org The introduction of an N-formyl group can influence the conformation of the piperidine (B6355638) ring, causing substituents at the C-2 position to adopt an axial orientation. clockss.org

In the characterization of synthesized N-methylthio tetrazole substituted piperidine-4-one derivatives, 1H-NMR and 13C-NMR are crucial. derpharmachemica.com For instance, the 1H-NMR spectrum of certain derivatives shows characteristic signals for the ethyl side chain of the piperidin-4-one ring, with a triplet and a multiplet corresponding to the ethyl group. derpharmachemica.com The 13C-NMR spectrum confirms the presence of the keto group in the piperidin-4-one ring with a signal around δ 196.7 ppm and the ester carbonyl function at approximately δ 166.71 ppm. derpharmachemica.com

Dynamic NMR studies on 2-aryl-1-formyl-4-piperidones have provided insights into the rotational barriers of the amide group, revealing the conformational effects of N-substituents. clockss.org

| NMR Data for a Representative Piperidone Derivative | |

| Nucleus | Chemical Shift (δ ppm) |

| 13C (Keto group) | 196.7 derpharmachemica.com |

| 13C (Ester carbonyl) | 166.71 derpharmachemica.com |

| 1H (Ethyl side chain) | Triplet at 1.12, Multiplet at 4.08 derpharmachemica.com |

| 1H (Proton at C-2) | Doublet at 4.39 (J = 10.8 Hz) derpharmachemica.com |

| 1H (Proton at C-5) | Doublet at 5.04 (J = 10.8 Hz) derpharmachemica.com |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. nsf.gov This technique has been instrumental in establishing the three-dimensional structure of various piperidine derivatives, revealing the conformation of the six-membered heterocycle. For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows a chair conformation. iucr.org

In the synthesis of complex molecules, X-ray crystallography provides unequivocal proof of stereochemistry. For example, the absolute and relative stereochemistry of a pentacyclic core structure related to citrinadins was confirmed by X-ray analysis of an intermediate. acs.org Similarly, the structure of a diastereomer of 1-(S-α-phenyl-ethyl)-3-(2-cyanoethyl)-4-piperidone was established through X-ray diffraction, showing an S-configuration at the new chiral center C(3). osti.gov

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, offering insights into the electronic structure, reactivity, and potential biological interactions of this compound derivatives.

Quantum Chemical Calculations (DFT, HOMO/LUMO)

Density Functional Theory (DFT) is a widely used quantum chemical method to study the molecular structure and electronic properties of piperidone derivatives. acs.orgarxiv.org These calculations can predict geometric parameters like bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. acs.org

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity. researchgate.net HOMO-LUMO analysis helps in understanding charge transfer interactions within the molecule. acs.orgresearchgate.net For 4-piperidone (B1582916), the ground state (HOMO) and first excited state (LUMO) have been determined using both theoretical (HF and DFT) and empirical (IR) methods. arxiv.orgresearchgate.net

Global reactivity parameters, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies, providing further insights into the molecule's behavior. acs.org

| Calculated Quantum Chemical Parameters | Significance |

| HOMO Energy | Related to the ionization potential and electron-donating ability. researchgate.netnih.gov |

| LUMO Energy | Related to the electron affinity and electron-accepting ability. researchgate.netnih.gov |

| HOMO-LUMO Gap | Characterizes molecular chemical stability and reactivity. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of this compound derivatives. researchgate.netresearchgate.net

Docking studies have been performed on various piperidine derivatives to investigate their interactions with biological targets. For example, benzamide (B126) derivatives containing a piperidine core have been docked into the active site of acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov These studies revealed significant hydrogen bonding and pi-alkyl interactions with amino acid residues in the active site. nih.govtandfonline.com

In another study, N-methylthio tetrazole substituted piperidine-4-one derivatives were docked against malarial targets. The results indicated that the keto and carboxylate groups of the piperidine derivatives play a crucial role in hydrogen bonding with amino acid residues of the target protein. derpharmachemica.com

The binding energy calculated from docking simulations provides an estimate of the binding affinity of the ligand to the target. tandfonline.com

In Silico Prediction of Biological Activity Spectra

In silico tools are used to predict the biological activity spectrum of compounds based on their chemical structure. One such tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of pharmacological effects and mechanisms of action. way2drug.comclinmedkaz.orgclinmedkaz.org

The PASS tool provides a "Pa" (probability to be active) and "Pi" (probability to be inactive) value for each predicted activity. researchgate.net A Pa value greater than 0.7 suggests a high probability of exhibiting the predicted activity in experiments. bioflux.com.ro This approach has been used to evaluate the potential of new piperidine derivatives for various applications, including as anticancer, central nervous system, local anesthetic, and antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org

For instance, a study on compounds from Nile tilapia viscera hydrolysate, including 4-piperidone, used PASS to predict their anti-inflammatory potential. bioflux.com.ro Such predictions help in prioritizing compounds for further experimental testing. clinmedkaz.orgclinmedkaz.org

Applications of 1 Ethyl 4 Piperidone in Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones

1-Ethyl-4-piperidone can be integrated into the main chain of polymers, influencing their physical and chemical characteristics. This is often achieved through polycondensation reactions where the ketone functionality of the piperidone ring participates in forming the polymer backbone.

One notable application is in the synthesis of poly(arylene piperidinium)s (PAPs), a class of polymers investigated for their potential in anion exchange membranes (AEMs). rsc.org These membranes are crucial components in energy conversion devices like alkaline membrane fuel cells. The piperidinium (B107235) ring, derived from this compound or similar piperidone derivatives, is directly attached to the aromatic backbone of the polymer. rsc.org This incorporation imparts desirable properties such as high alkaline stability and tunable structure. rsc.org The synthesis of these polymers can be achieved through superacid-mediated polyhydroxyalkylations, where monomers like this compound react with aromatic compounds. rsc.orgrsc.org

Furthermore, the kinetics of model reactions involving this compound and aromatic compounds like anisole (B1667542) have been studied to understand the polymerization process. acs.org These studies have shown that the reaction follows second-order kinetics, providing insights for designing hyperbranched polymers with a high degree of branching. acs.org The resulting polymers, such as hyperbranched poly(ether ether ketone)s, exhibit unique properties compared to their linear or dendritic counterparts. acs.org

Research has also explored the use of N-substituted-4-piperidones in creating various polymer structures. For instance, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized through condensation reactions, demonstrating the versatility of the piperidone core in forming different polymerizable monomers. nih.gov

Table 1: Examples of Polymers Incorporating Piperidone Moieties

| Polymer Type | Monomers | Key Properties/Applications |

|---|---|---|

| Poly(arylene piperidinium)s (PAPs) | This compound derivatives, Aromatic compounds (e.g., terphenyl) | High alkaline stability, Anion exchange membranes (AEMs) for fuel cells |

| Hyperbranched Poly(ether ether ketone)s | 1-(3-phenoxypropyl)piperidine-4-one (AB2 monomer) | 100% degree of branching |

| Poly(azomethine-ether)s | Thiazole-containing diamines, Dihaloalkanes | Thermotropic liquid crystalline behavior |

Synthesis of Liquid Crystalline Polymers

The rigid structure of the piperidone ring makes this compound and its derivatives suitable candidates for creating liquid crystalline polymers (LCPs). These materials exhibit properties of both liquids and solids, with potential applications in high-strength fibers and specialty plastics.

Researchers have successfully synthesized a series of poly(ether-ketone)s (PEKs) containing a 1-benzyl-4-piperidone moiety as a pendant group. researchgate.net These polymers were prepared via solution polycondensation and were found to be thermally stable. researchgate.net Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies confirmed that some of these polymers possess thermotropic liquid crystalline structures, exhibiting threaded and droplet textures. researchgate.net

The introduction of flexible aliphatic spacers into the polymer main chain is a common strategy to lower the melting point of rigid-rod polymers and induce liquid crystalline behavior. expresspolymlett.com This approach has been used in the synthesis of thermotropic poly(azomethine-ether)s containing a thiazole (B1198619) moiety, where flexible polymethylene spacers are incorporated. expresspolymlett.com While not directly using this compound, this principle of alternating rigid and flexible units is applicable to polymers derived from it. The incorporation of such structures can lead to materials with wide liquid crystalline temperature ranges and high thermal stability. researchgate.net

Table 2: Characterization of a Liquid Crystalline Poly(ether-ketone) with a Pendant Piperidone Moiety

| Property | Observation | Reference |

|---|---|---|

| Thermal Stability (TGA) | 5% weight loss temperature over 290°C | researchgate.net |

| Glass Transition Temperature (Tg) | 46-117°C | researchgate.net |

| Melting Transition (Tm) & Isotropization Transition (Ti) | Observed for polymers with aliphatic spacer lengths of 4 and 8 | researchgate.net |

| Liquid Crystalline Textures (POM) | Threaded and droplet textures | researchgate.net |

Development of Specialty Chemicals and Materials

Beyond direct polymerization, this compound serves as a synthon for a variety of specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of complex molecules and functionalized polymers.

For example, this compound has been used as a starting material for the synthesis of pyridine (B92270) and thiazolopyrimidine derivatives with potential anti-cancer activity. This highlights its role as a versatile intermediate in organic synthesis for creating compounds with specific biological functions.

In the realm of polymer chemistry, derivatives of 4-piperidone (B1582916) are used to create functional polymers for specific applications. For instance, anion exchange membranes have been prepared from poly(p-terphenyl isatin) by introducing side chains containing piperidinium ring cations. rsc.orgsciopen.com This approach aims to create high-performance AEMs with improved hydroxide (B78521) conductivity and alkaline resistance for use in fuel cells. rsc.orgsciopen.com The resulting membranes have shown promising results, with high ion conductivity and power density in fuel cell tests. rsc.orgsciopen.com

Furthermore, the development of hyperbranched polymers with a perfect 100% degree of branching has been achieved using a monomer based on a piperidine-4-one ring. acs.org This was accomplished by designing a monomer that reacts with aromatic nucleophiles to form an irreversibly diarylated compound, a strategy informed by kinetic studies of the reaction between this compound and anisole. acs.org

Role of 1 Ethyl 4 Piperidone in Medicinal Chemistry and Drug Discovery

Synthetic Intermediate for Pharmaceutical Agents

As a versatile chemical intermediate, 1-ethyl-4-piperidone is instrumental in constructing more complex molecules for pharmaceutical applications. guidechem.com Its structure is a key component in the synthesis of compounds targeting a range of conditions, from pain management to infectious diseases and cancer. ontosight.ainih.govresearchgate.net

The 4-piperidone (B1582916) core is fundamental to the synthesis of potent analgesics, most notably fentanyl and its analogues. researchgate.netfederalregister.gov While various synthetic routes exist, they often rely on a 4-piperidone derivative as a starting point. federalregister.govincb.org For instance, 4-piperidone is a known precursor to N-phenethyl-4-piperidone (NPP), a key intermediate in the Siegfried method of fentanyl synthesis. federalregister.govincb.org this compound serves as a direct analogue and intermediate in the preparation of various analgesics and other drugs that act on the central nervous system. ontosight.ai

Piperidine (B6355638) derivatives are also explored for their potential in treating neurological disorders. Some compounds derived from this scaffold have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the degradation of neurotransmitters. The pharmacological effects of these derivatives are often attributed to their interaction with opioid and muscarinic receptors, as well as various ion channels. ontosight.ai

This compound is a key synthon in the development of novel cytotoxic and anticancer agents. nih.gov Research has demonstrated its utility in creating compounds with significant activity against various cancer cell lines. A notable class of these are the 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, which are considered mimics of curcumin (B1669340). acs.orgrsc.org N-alkylation of the piperidone ring, such as the presence of an ethyl group, has been reported to increase the cytotoxic activity of these compounds. cu.edu.eg

Studies have shown that derivatives such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols display significant cytotoxicity against murine and human tumor cells, with some showing promising in vivo activity against colon cancers. nih.gov Furthermore, aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and evaluated for their growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines, showing high potency. acs.org

Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Lines Tested | Reported Activity | Reference |

|---|---|---|---|

| 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols | Murine P388, L1210; Human tumors (e.g., Colon) | Significant cytotoxicity; promising in vivo activity against colon cancer. | nih.gov |

| 3,5-Bis(arylidene)-1-ethyl-piperidin-4-one Analogues | General (Docking Studies) | Potential inhibitors of EGFR tyrosine kinase. | acs.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa (Cervical), HCT116 (Colon) | High potency with GI50 values in the 0.15–0.28 μM range. | acs.org |

| 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Squamous Skin) | Potency often higher than 5-fluorouracil; sub-micromolar IC50 values. | nih.gov |

The this compound scaffold is also utilized in the synthesis of compounds with anti-inflammatory properties. ontosight.aiontosight.ai Derivatives of 3,5-bis(ylidene)-4-piperidones have been shown to possess significant anti-inflammatory activity. nih.gov For example, certain dispiro-heterocycles synthesized from these piperidones demonstrated higher anti-inflammatory potency than the standard drug indomethacin (B1671933) in animal models. nih.gov

The mechanism for this activity can involve the inhibition of key inflammatory mediators. Specific piperidone derivatives have been found to inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), suggesting their potential in treating inflammation associated with conditions like lung injury. nih.gov Some curcumin-like molecules derived from the 4-piperidone core are also noted for modulating the expression of genes such as iNOS and COX-2, which are central to the inflammatory response. nih.gov

The piperidine ring system, including that of this compound, serves as a valuable scaffold for the development of antiviral and antimicrobial agents. researchgate.netunimi.it Research has highlighted the potential of piperidine derivatives to inhibit a range of viruses, including influenza and coronaviruses. nih.gov Specifically, a series of piperidine-based compounds were identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of its replication cycle. nih.gov

In the realm of antimicrobial agents, carbohydrate derivatives of γ-piperidones have shown strong antibacterial and antiviral activity. ajol.info For instance, piperidin-4-carboxamide analogues have demonstrated high selectivity in inhibiting human cytomegalovirus. ajol.info The versatility of the 4-piperidone structure allows for its incorporation into more complex heterocyclic systems, such as thieno[2,3-c]pyridines, which are evaluated for their antimicrobial properties. unimi.it

Development of Anti-inflammatory Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have provided key insights into how specific structural modifications influence biological activity.

N-Position Substitution : The substitution on the piperidine nitrogen is critical. N-alkylation (with groups like ethyl) and N-acylation on diarylidenepiperidin-4-ones have been shown to significantly enhance anticancer activity compared to unsubstituted analogues. cu.edu.eg

Arylidene Ring Substitution : In the case of 3,5-bis(arylidene)-4-piperidone (BAP) anticancer agents, the nature of the substituent on the aromatic rings is a major determinant of cytotoxicity. The presence of electron-withdrawing groups, such as halogens or nitro groups, generally increases cytotoxic potency, whereas electron-donating groups tend to decrease it. cu.edu.eg

Linker Modifications : For influenza virus inhibitors based on a piperidine core, the linkage between the piperidine and other moieties is vital. SAR studies revealed that an ether linkage between a quinoline (B57606) ring and the piperidine scaffold was critical for potent inhibitory activity. nih.gov

Modifications for Transporter Binding : In studies of piperidine analogues targeting the dopamine (B1211576) transporter (DAT), altering the pKa of the piperidine nitrogen and replacing adjacent atoms (e.g., an oxygen with a nitrogen) significantly impacted binding affinity and selectivity for monoamine transporters. nih.gov

Summary of SAR Findings for this compound Derivatives

| Structural Modification | Effect on Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| N-Alkylation / N-Acylation | Enhances cytotoxic activity | Anticancer | cu.edu.eg |

| Electron-withdrawing groups on arylidene rings | Increases cytotoxic activity | Anticancer | acs.orgcu.edu.eg |

| Electron-donating groups on arylidene rings | Decreases cytotoxic activity | Anticancer | cu.edu.eg |

| Ether linkage between piperidine and quinoline | Critical for potent activity | Antiviral (Influenza) | nih.gov |

Biological Targets and Mechanisms of Action

Enzyme Inhibition : Many derivatives function by inhibiting key enzymes.

Proteasomes : Certain anticancer BAP derivatives target the 20S proteasome. Their mechanism involves a nucleophilic attack from the N-terminal threonine of the proteasome's β-subunits on the compound, disrupting protein degradation and inducing cancer cell death. acs.org

Topoisomerase IIα : Some N-substituted piperidinecarboxamides have been identified as inhibitors of human DNA topoisomerase IIα, an enzyme crucial for DNA replication in proliferating cells. This inhibition is a key mechanism for their antiproliferative effects against cancer cells. rsc.orgnih.gov

Kinases : Docking studies suggest that some 1-ethylpiperidin-4-one analogues may act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. acs.org

Cholinesterases : For neurotropic applications, piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby modulating neurotransmitter levels.

Receptor and Transporter Interaction : The piperidine scaffold is common in molecules that bind to receptors and transporters in the central nervous system, including opioid receptors and the dopamine transporter (DAT). ontosight.ainih.gov

Modulation of Inflammatory Pathways : The anti-inflammatory effects of piperidone derivatives can be achieved by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α or by modulating the expression of enzymes like COX-2. nih.gov

Viral Replication Interference : Antiviral derivatives can act by disrupting the viral life cycle. For example, some influenza inhibitors based on the piperidine scaffold interfere with an early to middle stage of viral replication. nih.gov

Biological Targets of this compound Derivatives

| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| 3,5-Bis(arylidene)-4-piperidones (BAPs) | 20S Proteasome | Inhibition of protein degradation pathway | Anticancer | acs.org |

| N-Substituted Piperidinecarboxamides | Topoisomerase IIα | Inhibition of DNA replication and repair | Anticancer | rsc.orgnih.gov |

| 3,5-Bis(ylidene)-4-piperidones | IL-6, TNF-α | Inhibition of pro-inflammatory cytokine production | Anti-inflammatory | nih.gov |

| Piperidine-based analogues | Influenza Virus | Interference with viral replication | Antiviral | nih.gov |

| Piperidine analogues | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Neurotropic | nih.gov |

| Piperidine derivatives | AChE, BuChE | Inhibition of neurotransmitter degradation | Neurotropic |

Green Chemistry Principles in 1 Ethyl 4 Piperidone Synthesis

Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like solvents and catalysts whenever possible. ajrconline.orgresearchgate.net Methodologies that operate under solvent-free or "neat" conditions are of significant interest as they reduce volatile organic compound (VOC) emissions and simplify product purification. rsc.org

While many traditional syntheses of N-substituted piperidones involve organic solvents and catalysts, research into related heterocyclic compounds demonstrates the viability of greener alternatives. researchgate.netorientjchem.org Techniques such as microwave irradiation and thermal heating without a solvent have proven effective for various condensation and amidation reactions. rsc.orgorientjchem.org For instance, the synthesis of pyran derivatives has been successfully achieved by heating reactants together at 110°C without any catalyst or solvent, resulting in high yields and a simplified workup procedure. rsc.org Similarly, one-pot multicomponent syntheses of functionalized piperidines have been developed that proceed in a solvent-free manner, using only a catalytic amount of an agent like BF₃.O(Et)₂. researchgate.net

These approaches highlight a strategic shift away from conventional methods that rely heavily on solvents. The development of catalyst- and solvent-free protocols for organic synthesis is a key area of research for creating more sustainable chemical processes. researchgate.netorientjchem.org

Table 1: Comparison of Conventional vs. Green-Inspired Synthetic Conditions for Piperidine (B6355638) Derivatives

| Parameter | Conventional Method (Example) | Green Methodology (Principle) | Benefit of Green Approach |

|---|---|---|---|

| Solvent | Toluene (B28343), Acetonitrile, THF chemicalbook.comgoogle.com | No solvent (neat reaction) or water mdpi.com | Reduced VOC emissions, lower disposal cost, simplified purification. garph.co.ukrsc.org |

| Catalyst | Stoichiometric reagents, hazardous acids garph.co.uk | No catalyst or recyclable heterogeneous catalyst ajrconline.org | Avoids toxic catalysts, reduces waste, allows for catalyst reuse. |

| Energy | Prolonged heating/reflux chemicalbook.com | Microwave irradiation, optimized thermal heating orientjchem.org | Reduced reaction times, lower energy consumption. |

| Workup | Liquid-liquid extraction, chromatography chemicalbook.com | Simple filtration of the product rsc.org | Minimized use of extraction solvents and purification materials. |

Atom-Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.edu

The synthesis of 1-Ethyl-4-piperidone can be approached through several routes, each with a different atom economy. A common method is the N-alkylation of 4-piperidone (B1582916) with an ethylating agent like bromoethane (B45996).

Route 1: N-alkylation of 4-piperidone In this reaction, 4-piperidone is reacted with bromoethane in the presence of a base (e.g., sodium carbonate) to neutralize the hydrobromic acid byproduct.

Reactants: 4-Piperidone (C₅H₉NO), Bromoethane (C₂H₅Br), Sodium Carbonate (Na₂CO₃)

Products: this compound (C₇H₁₃NO), Sodium Bromide (NaBr), Sodium Bicarbonate (NaHCO₃)

The atom economy for this process is limited because a significant portion of the reactant mass is converted into inorganic byproducts (NaBr and NaHCO₃) rather than the target molecule. scranton.edu

In contrast, multicomponent reactions (MCRs) represent a more atom-economical approach. researchgate.net For related piperidine structures, one-pot reactions that combine multiple starting materials—such as an amine, an aldehyde, and a β-keto ester—have been developed. researchgate.net These methods are inherently more efficient as they form the core structure in a single step, avoiding the isolation of intermediates and the generation of waste from intermediate steps. While a specific MCR for this compound is less common, the principle demonstrates a pathway to higher efficiency.

Table 2: Atom Economy Analysis of a Synthetic Route to this compound

| Synthetic Step | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Atom Economy (%)¹ |

|---|

| N-alkylation | 4-Piperidone (C₅H₉NO) + Bromoethane (C₂H₅Br) | 99.13 + 108.97 = 208.1 | this compound (C₇H₁₃NO) | 127.18 | 61.1% |

¹Calculation based on (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100. This calculation excludes auxiliary substances like bases or solvents for a direct comparison based on the core reaction. The actual process atom economy would be lower. scranton.edursc.org

Sustainable Approaches for Industrial Production

For the industrial-scale manufacturing of this compound, sustainability extends beyond reaction-specific metrics to encompass the entire process. researchgate.net Key strategies include the adoption of flow chemistry, use of safer solvents, and waste reduction. garph.co.uk

Flow chemistry offers a significant improvement over traditional batch processing for industrial synthesis. By conducting reactions in continuous-flow reactors, manufacturers can achieve better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and increase throughput. For the production of related piperidine compounds, flow chemistry has been shown to reduce solvent usage by up to 40% compared to batch methods.

The choice of solvent is another critical factor. Green chemistry encourages the use of safer, renewable, or recyclable solvents. ajrconline.org While traditional syntheses may use solvents like toluene or acetonitrile, a sustainable approach would prioritize alternatives such as water, if the reaction allows, or greener organic solvents like 2-MeTHF (2-Methyltetrahydrofuran), which is derived from renewable resources. chemicalbook.commdpi.comresearchgate.net Furthermore, implementing solvent recovery and recycling systems is crucial for minimizing waste and improving the economic viability of the process. researchgate.net

Eliminating hazardous reagents is also a priority. For instance, some older synthetic routes for related compounds used highly reactive and hazardous reducing agents like lithium aluminum hydride. google.com Modern industrial processes aim to replace such reagents with safer alternatives or catalytic hydrogenation processes, which are more environmentally benign. google.com

Table 3: Sustainable Practices in Industrial Chemical Production

| Practice | Description | Application to this compound Synthesis |

|---|---|---|

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a single batch. | Enables better temperature control, safer handling of reagents, and potential for higher throughput and purity. |

| Solvent Management | Prioritizing safer solvents and implementing recycling programs. | Replacing hazardous solvents with greener alternatives and recovering solvents post-reaction to reduce waste and cost. garph.co.ukresearchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological or waste streams. | Using bio-derived ethylamine (B1201723) or developing pathways from renewable platform chemicals. ajrconline.org |

| Catalyst Selection | Employing heterogeneous or recyclable catalysts instead of stoichiometric reagents. | Using a solid-supported catalyst that can be easily filtered out and reused, minimizing waste. ajrconline.org |

| Waste Reduction | Optimizing reactions to maximize yield and minimize byproduct formation. | Improving reaction efficiency (atom economy) and avoiding processes that generate large amounts of chemical waste. google.com |

Future Perspectives and Research Directions

Exploration of Novel Reactivity Patterns

While 1-Ethyl-4-piperidone is a well-established intermediate, the full extent of its chemical reactivity remains an active area of investigation. The ketone and the tertiary amine functionalities within the piperidine (B6355638) ring offer multiple sites for chemical transformation. Future research will likely focus on uncovering and harnessing new reaction pathways to build molecular complexity efficiently.

One promising avenue is the use of 4-piperidones in multicomponent reactions, which allow for the construction of complex molecules in a single step. jocpr.com The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction used to form the piperidone ring itself. jocpr.com Researchers are exploring new variations of such reactions to generate diverse libraries of piperidine-containing compounds. The development of novel catalytic systems is also critical. For instance, transition metal catalysts can mediate new types of cycloaddition and isomerization reactions, expanding the synthetic utility of the piperidone core. sigmaaldrich.com

Further exploration of reactions targeting the α-carbons adjacent to the ketone is another area of interest. These positions can be functionalized through various condensation reactions, such as Knoevenagel or aldol (B89426) condensations, to attach different molecular fragments. nih.gov For example, condensation with aromatic aldehydes can yield 3,5-bis(ylidene)-4-piperidone scaffolds, which are considered mimics of curcumin (B1669340) and exhibit a range of biological properties. nih.gov Additionally, the 4-piperidone (B1582916) structure is a proven precursor for creating spiro-heterocycles and other fused-ring systems through carefully designed reaction cascades. jocpr.com Research into innovative polymerization reactions, where 4-piperidones act as monomers to create novel linear or even hyperbranched polymers, also represents a frontier in materials science. rsc.org

Design of Next-Generation Biologically Active Analogues

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents, underscoring its significance in medicinal chemistry. Current time information in Bangalore, IN.mdpi.comresearchgate.net The this compound core serves as a versatile scaffold for the design of new therapeutic agents targeting a wide spectrum of diseases, including cancer, neurological disorders, and infectious diseases. mdpi.comontosight.aiiucr.org

The design of next-generation analogues hinges on systematic structure-activity relationship (SAR) studies. nih.gov By strategically modifying the this compound structure—for instance, by altering the N-ethyl group, introducing substituents at the C-2 or C-3 positions, or transforming the C-4 ketone—researchers can fine-tune the molecule's pharmacological profile. nih.govkcl.ac.uk It has been demonstrated that substituents on the piperidine ring can be accommodated in the binding pockets of biological targets, potentially leading to improved efficacy and selectivity. kcl.ac.uk The N-substituent, in particular, often plays a crucial role in determining the compound's activity, with modifications capable of switching a molecule from an agonist to an antagonist. nih.gov

A key area of application is in the development of treatments for Alzheimer's disease. Researchers have successfully used 2-substituted 4-piperidone building blocks to synthesize novel analogues of the acetylcholinesterase inhibitor donepezil (B133215). kcl.ac.ukacs.org Other research has focused on creating potent acetylcholinesterase inhibitors by synthesizing series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where modifications to the benzamide (B126) moiety dramatically enhanced activity. nih.gov The development of piperidine derivatives as anticancer agents is also a highly active field, with studies showing that compounds derived from the 4-piperidone scaffold can exhibit significant potency against various cancer cell lines. nih.govajol.info

Table 1: Examples of Biologically Active Analogues Derived from 4-Piperidone Scaffolds

| Class of Analogue | Therapeutic Target/Application | Research Finding | Citations |

|---|---|---|---|

| Donepezil Analogues | Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease) | Chiral 2-substituted 4-piperidones serve as key building blocks for novel analogues. | kcl.ac.uk, acs.org |

| Benzoylaminoethyl Piperidines | Acetylcholinesterase (AChE) Inhibition | N-alkylation of the benzamide and bulky para-substituents significantly increase inhibitory potency. | nih.gov |

| 3,5-Bis(ylidene)-4-piperidones | Anticancer (Curcumin Mimics) | These compounds show high potency against various cancer cell lines, with a mode of action that can involve topoisomerase II-α inhibition. | nih.gov |

| Piperidinyl-1,3,4-oxadiazoles | Anticancer | Propanamide derivatives incorporating this scaffold have demonstrated potential as anticancer agents. | ajol.info |

| Nociceptin Receptor Ligands | Nociceptin Receptor (NOP) | Modifications to the piperidine N-1 substituent can modulate activity, affording both agonists and antagonists. | nih.gov |

| Dopamine (B1211576) Transporter (DAT) Ligands | Cocaine Addiction Treatment | Altering the pKa of the piperidine nitrogen and modifying linked atoms (e.g., O vs. N) tunes binding affinity and selectivity for monoamine transporters. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Discovery and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of this compound derivatives. arxiv.org These computational tools can process vast amounts of chemical data to predict reaction outcomes, design novel molecules with desired properties, and propose efficient synthetic pathways, significantly accelerating the research and development cycle. clinmedkaz.org

One of the most impactful applications of AI is in reaction prediction. Neural network models, trained on extensive databases like Reaxys, can accurately predict suitable reaction conditions—including catalysts, solvents, reagents, and temperature—for a given transformation. chemintelligence.comacs.org These models can learn the complex interplay between different reaction components, and some have demonstrated the ability to recognize the functional similarity between different reagents, such as piperidine and morpholine, for specific reactions. chemintelligence.comacs.org This predictive power allows chemists to bypass time-consuming trial-and-error experimentation when developing synthetic routes to new this compound analogues.

In the realm of drug discovery, generative AI models, such as recurrent neural networks (RNNs) and transformers, are being used for the de novo design of molecules. d-nb.infochemrxiv.org These models can be trained on large libraries of known compounds to learn the underlying principles of chemical structure and biological activity. By providing a starting point, such as the this compound scaffold, the AI can generate novel, synthesizable structures that are optimized for a specific biological target. d-nb.info This approach opens the door to exploring vast regions of chemical space that are inaccessible through traditional methods.

Furthermore, AI is enhancing computer-aided synthesis planning (CASP). arxiv.orgkyoto-u.ac.jp Retrosynthesis software, powered by ML algorithms, can break down a complex target molecule into simpler, commercially available precursors. arxiv.org Models based on graph convolutional networks (GCNs) or transformer architectures can predict viable retrosynthetic steps, helping chemists to design the most efficient and cost-effective synthetic routes to novel this compound derivatives. chemrxiv.orgkyoto-u.ac.jp

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Technique/Model | Function | Citations |

|---|---|---|---|

| Reaction Condition Prediction | Hierarchical Neural Networks | Predicts catalyst, solvents, reagents, and temperature for organic reactions by learning from large datasets. | chemintelligence.com, acs.org |

| Mechanistic Reaction Prediction | Machine Learning on Molecular Orbitals | Predicts the course of elementary, mechanistic reactions (polar, pericyclic, radical) to propose reaction mechanisms. | acs.org |